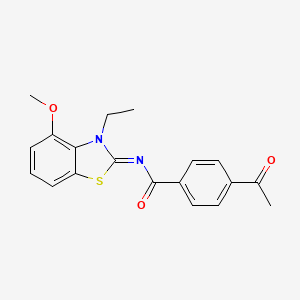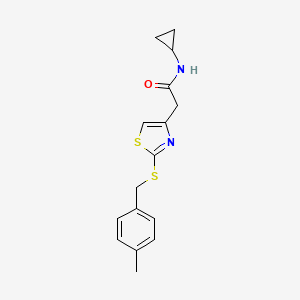
4-acetyl-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like IR, NMR, and Mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic properties. They are capable of inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process. This inhibition can reduce pain and inflammation in various conditions .
Antimicrobial Activity
These compounds have shown effectiveness against a range of microbial pathogens. Their structure allows them to interact with bacterial cell walls or disrupt essential biological processes within microbial cells, leading to their antimicrobial efficacy .
Anticancer Potential
Benzothiazole derivatives are being explored for their potential use in cancer therapy. They can interfere with the proliferation of cancer cells and induce apoptosis, making them promising candidates for anticancer drugs .
COX Enzyme Inhibition
Specifically, certain benzothiazole derivatives have been found to inhibit COX enzymes selectively, which is beneficial for developing safer anti-inflammatory medications that do not cause gastric side effects commonly associated with non-selective COX inhibitors .
Antioxidant Properties
These compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress, which is a contributing factor in many chronic diseases, including neurodegenerative disorders .
Kinase Inhibition
Kinase enzymes are involved in numerous cellular processes, and their dysregulation is associated with diseases such as cancer. Benzothiazole derivatives have been found to inhibit various kinases, thereby offering a therapeutic approach for treating such conditions .
Material Science Applications
In the field of material science, benzothiazole derivatives are used in the fabrication of light-emitting diodes (LEDs) due to their favorable electronic properties. They contribute to the development of more efficient and durable lighting solutions .
Drug Design and Discovery
The benzothiazole moiety is a key structural component in many pharmacologically active compounds. Its incorporation into new molecules is a common strategy in drug design, aiding in the discovery of novel therapeutic agents with improved efficacy and safety profiles .
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring structure have been found to exhibit anti-inflammatory and anti-cancer properties, suggesting that they may target enzymes or proteins involved in these biological processes.
Mode of Action
It’s worth noting that benzothiazole derivatives have been reported to inhibit cyclooxygenase (cox) enzymes , which play a key role in the inflammatory response. This suggests that the compound may interact with its targets to inhibit their activity, thereby reducing inflammation.
Result of Action
The molecular and cellular effects of this compound’s action would likely be a reduction in the inflammatory response, given its potential COX-inhibitory activity . This could manifest as a decrease in symptoms associated with inflammation, such as redness, swelling, and pain.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-acetyl-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-4-21-17-15(24-3)6-5-7-16(17)25-19(21)20-18(23)14-10-8-13(9-11-14)12(2)22/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWYTPLQKIMUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2921789.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921791.png)
![7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2921792.png)


![2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2921795.png)
![2-(Bromomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2921798.png)



